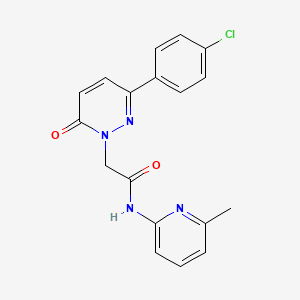

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide

Description

This compound belongs to the pyridazinone class of heterocyclic molecules, characterized by a pyridazinone core substituted with a 4-chlorophenyl group at position 3 and an acetamide side chain linked to a 6-methylpyridin-2-yl moiety. Its molecular formula is C₁₈H₁₅ClN₄O₂, with a molar mass of 366.8 g/mol. Pyridazinones are widely explored in medicinal chemistry due to their bioactivity, particularly in oncology and neurology .

Properties

IUPAC Name |

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(6-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2/c1-12-3-2-4-16(20-12)21-17(24)11-23-18(25)10-9-15(22-23)13-5-7-14(19)8-6-13/h2-10H,11H2,1H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIULWLQPZRLJFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl group and the methylpyridinyl acetamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinone compounds.

Scientific Research Applications

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Research: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.

Industrial Applications: The compound’s properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s uniqueness arises from its specific substitution pattern. Below is a comparison with analogs sharing the pyridazinone core and acetamide side chain but differing in substituents:

| Compound Name | Structural Features | Biological Activity | Key Differences |

|---|---|---|---|

| 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide | 4-chlorophenyl, 6-methylpyridin-2-yl | Under investigation for kinase inhibition (hypothetical) | Reference compound for comparison |

| N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | 3,4-dimethoxyphenyl, 4-chlorophenyl | Potential applications in oncology and neurology | Methoxy groups enhance solubility but reduce electron-withdrawing effects vs. chlorine |

| 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide | 4-methoxyphenyl, pyridin-4-yl | Anti-inflammatory activity | Methoxy substitution alters electronic properties; pyridine position affects binding |

| N-(4-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | 4-bromophenyl, 4-chlorophenyl | Enhanced anti-inflammatory activity | Bromine’s larger atomic radius may improve target affinity vs. chlorine |

| 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide | 4-fluorophenyl, 3,4,5-trifluorophenyl | Improved pharmacokinetics | Fluorine substitutions increase metabolic stability |

Pharmacokinetic and Physicochemical Properties

- Electron-Withdrawing Groups : Chlorine and bromine improve membrane permeability but may reduce aqueous solubility. Methoxy groups counterbalance this by enhancing solubility .

- Metabolic Stability : Fluorine-substituted derivatives (e.g., 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide) exhibit longer half-lives due to resistance to cytochrome P450 oxidation .

Research Findings and Case Studies

- Case Study 1 : A compound with a 3,4-dimethoxyphenyl substitution (N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide) demonstrated 50% inhibition of glioblastoma cell proliferation at 10 μM, attributed to dual kinase and histone deacetylase (HDAC) inhibitory effects .

- Case Study 2 : Replacement of the chlorophenyl group with a 4-methoxyphenyl moiety reduced cytotoxicity in MCF-7 breast cancer cells but increased anti-inflammatory activity in murine macrophages .

Biological Activity

The compound 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide , with CAS number 1435999-77-1 , is a pyridazinone derivative that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C21H19ClN6O2

- Molecular Weight : 422.9 g/mol

- Structure : The compound features a chlorophenyl group and a pyridazinone core, which are significant for its biological activity.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The presence of the oxopyridazinone structure suggests potential inhibitory effects on kinases, which are crucial in cancer pathways and other diseases associated with dysregulated cellular signaling.

Potential Therapeutic Applications

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structural similarity to known kinase inhibitors positions it as a candidate for further investigation in oncology.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways could make it a promising candidate for treating inflammatory diseases. Research is ongoing to elucidate its effects on cytokine production and immune response modulation.

- Antimicrobial Effects : The amide bond and aromatic groups suggest potential antimicrobial properties. Investigations are needed to assess its efficacy against bacterial and fungal pathogens.

Case Studies and Experimental Data

Recent studies have focused on the synthesis and biological evaluation of similar pyridazinone derivatives. Here are some notable findings:

Synthesis and Chemical Modifications

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyridazinone Core : Utilizing reagents like potassium permanganate for oxidation.

- Amidation Reaction : Employing coupling agents to form the amide bond with the pyridine derivative.

Future Directions

Research is ongoing to explore the full pharmacological profile of this compound, including:

- Binding Affinity Studies : To determine its interactions with specific molecular targets.

- In Vivo Studies : To evaluate therapeutic efficacy in animal models.

- Structural Modifications : To enhance potency and selectivity for desired biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.